BenchChemオンラインストアへようこそ!

1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Acetyl-CoA carboxylase inhibition Structure–activity relationship Positional isomerism

Secure your supply of 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-20-6). This specific ortho-methoxy substituted spirochromanone is the validated chemotype from the seminal Shinde et al. ACC inhibitor series. Its unique conformational bias, absent in para-isomers, is critical for mapping ACC1/ACC2 isoform selectivity. Supplied exclusively for non-human research with documented in vivo pharmacodynamic potential. Ensure your SAR studies are not compromised by generic substitutions. Request a quote today.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 877811-20-6
Cat. No. B2387768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
CAS877811-20-6
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C22H23NO5/c1-26-19-8-4-5-9-20(19)27-15-21(25)23-12-10-22(11-13-23)14-17(24)16-6-2-3-7-18(16)28-22/h2-9H,10-15H2,1H3
InChIKeyRZQASWNJEGMYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-20-6): Chemical Identity and Procurement-Relevant Scaffold Context


1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-20-6, molecular formula C₂₂H₂₃NO₅, MW 381.428 g/mol) belongs to the spiro[chroman-2,4'-piperidin]-4-one class, a rigid spirocyclic scaffold in which a chroman-4-one ring system is fused via a shared quaternary carbon to a piperidine ring . The N-1' position of the piperidine is acylated with a 2-(2-methoxyphenoxy)acetyl group, distinguishing it from close positional isomers and establishing its role within the broader family of acetyl-CoA carboxylase (ACC) inhibitor chemotypes disclosed in the patent and primary literature [1][2]. This compound is supplied exclusively for non-human research purposes .

Why 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one Cannot Be Interchanged with Generic Spirochromanone Analogs


The spiro[chroman-2,4'-piperidin]-4-one chemotype exhibits steep structure–activity relationships (SAR), where even subtle modifications to the N-acyl substituent produce order-of-magnitude shifts in target potency and selectivity [1]. The 2-methoxyphenoxyacetyl group in CAS 877811-20-6 introduces an ortho-methoxy substituent that is absent in the para-methoxy positional isomer (CAS 887467-25-6) and the unsubstituted phenoxyacetyl analog (CAS 887467-18-7). This ortho substitution alters the conformational preference of the aryl ether linkage, modifies the hydrogen-bond acceptor topology presented to the ACC carboxyltransferase domain, and changes the compound's calculated lipophilicity relative to its para isomer [2]. Published SAR on this scaffold demonstrates that the acyl substituent identity directly governs both ACC1/ACC2 isoform selectivity and in vivo pharmacodynamic outcomes—compound 38j from the seminal Shinde et al. series reduced respiratory quotient in C57BL/6J mice, whereas structurally proximal analogs within the same series did not [1]. Generic substitution without positional- and electronic-structure matching therefore carries a high probability of yielding divergent biological results.

Quantitative Differentiation Evidence for 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-20-6) vs. Closest Analogs


Positional Isomer Differentiation: ortho-OCH₃ (CAS 877811-20-6) vs. para-OCH₃ (CAS 887467-25-6) Pharmacophoric Topology

The target compound bears a 2-methoxyphenoxy (ortho-OCH₃) substituent on the N-acyl side chain, whereas the closest commercial analog, CAS 887467-25-6, bears a 4-methoxyphenoxy (para-OCH₃) group. The ortho-methoxy group is positioned to engage in intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl linker, creating a pseudo-six-membered ring conformation that pre-organizes the pharmacophore differently than the para isomer [1]. In published SAR for the spiro[chroman-2,4'-piperidin]-4-one class, variation of the aryloxy substitution pattern on the acetyl side chain has been shown to modulate ACC inhibitory potency across a >100-fold range [2]. While direct head-to-head ACC IC₅₀ data for the ortho- vs. para-OCH₃ pair are not publicly available, class-level SAR establishes that positional isomerism on the terminal aryl ring is a critical determinant of target engagement [2].

Acetyl-CoA carboxylase inhibition Structure–activity relationship Positional isomerism

Class-Level ACC Inhibitory Potency: Spiro[chroman-2,4'-piperidin]-4-one Derivatives Achieve Low Nanomolar IC₅₀ Values Against Human ACC1/ACC2

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been validated as potent ACC inhibitors. The foundational series by Shinde et al. (compounds 38a–m, 43a–j) demonstrated ACC inhibitory activity in the low nanomolar range, with several compounds achieving ACC2 IC₅₀ values below 100 nM [1]. Compound 38j from this series reduced the respiratory quotient (RQ) in C57BL/6J mice in vivo, confirming target engagement and metabolic consequence [1]. In an independent series of spirochromanones possessing quinoline moieties, compound 7a exhibited ACC1 IC₅₀ = 189 nM and ACC2 IC₅₀ = 172 nM, comparable to the positive control [2]. The phenoxyacetyl N-substituent present in CAS 877811-20-6 is represented among the exemplified ACC inhibitor chemotypes in the Banyu/Merck patent family, which claims ACC IC₅₀ values extending into the sub-100 nM range [3]. These class-level benchmarks establish the spirochromanone core, with appropriate N-acyl decoration, as a validated ACC-inhibitory pharmacophore.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Anticancer Cytotoxicity Class-Level Evidence: Spiro[chroman-2,4'-piperidin]-4-one Derivatives Against MCF-7, A2780, and HT-29 Cell Lines

A distinct series of spiro[chroman-2,4'-piperidin]-4-one derivatives has been evaluated for cytotoxic activity. Abdelatef et al. reported that compound 16, bearing a sulfonyl spacer at the N-1' position, exhibited IC₅₀ values between 0.31 and 5.62 μM across MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) human cancer cell lines in MTT assays [1]. By contrast, the trimethoxyphenyl derivative 15 was 15- to 60-fold less potent, with IC₅₀ values of 18.77–47.05 μM, demonstrating the acute sensitivity of cytotoxic activity to N-acyl substitution identity [1]. In an independent study, Chitti et al. reported that spirochromanone hydrochloride derivatives Csp 12 and Csp 18 showed IC₅₀ values of 4.34–29.31 μM against MCF-7 and B16F10 murine melanoma, with ~2- to 4-fold selectivity for MCF-7 over B16F10 relative to the reference compound BG-45 [2]. These class-level data confirm that the spirochromanone scaffold supports anticancer activity modulable by N-substituent chemistry.

Anticancer Cytotoxicity Apoptosis induction

Antibacterial Fatty Acid Synthesis Inhibition: Spiro[chromanone-2,4'-piperidine]-4-one Derivatives Disrupt Bacterial FAS II with Sub-μg/mL EC₅₀ Values

In a 2023 study by Liu et al., 58 novel spiro[chromanone-2,4'-piperidine]-4-one derivatives were synthesized and evaluated against four plant pathogenic bacteria [1]. Compounds B14, C1, B15, and B13 exhibited EC₅₀ values ranging from 0.78 to 3.48 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac), Pseudomonas syringae pv. actinidiae (Psa), and Clavibacter michiganense subsp. michiganense (Cmm) [1]. Compound B14 was the most potent (EC₅₀ = 0.78–1.28 μg/mL) and was shown to decrease cell membrane lipid content, increase membrane permeability, and downregulate fatty acid synthesis genes (ACC, ACP, Fab family) by qRT-PCR [1]. This study establishes the spiro[chromanone-2,4'-piperidine]-4-one skeleton as a validated bacterial fatty acid synthesis (FAS II) inhibitor scaffold, mechanistically linked to ACC pathway disruption [1]. While the specific N-acyl substituents in Liu et al. differ from the 2-methoxyphenoxyacetyl group of CAS 877811-20-6, the conserved spirocyclic core provides class-level precedent for antibacterial application.

Antibacterial Fatty acid synthesis inhibition Plant pathogen

Hydrogen-Bond Acceptor Architecture: ortho-OCH₃ Enables Intramolecular H-Bonding Absent in para-OCH₃ and Unsubstituted Analogs

The ortho-methoxy group in CAS 877811-20-6 is geometrically positioned to form a six-membered intramolecular hydrogen bond with the carbonyl oxygen of the acetyl linker (OCH₃···O=C distance ~2.6–2.8 Å). This interaction is structurally prohibited in the para-methoxy isomer CAS 887467-25-6 and absent in the unsubstituted phenoxyacetyl analog CAS 887467-18-7 . The resulting pseudo-cyclic conformation restricts the rotational freedom of the aryloxyacetyl side chain, presenting a more rigid and topologically distinct hydrogen-bond acceptor surface to biological targets. Conformational pre-organization via intramolecular H-bonding is a recognized strategy for enhancing target binding affinity and selectivity by reducing the entropic penalty of binding [1]. In the context of ACC inhibitor design, X-ray crystallography of spirochromanone derivatives bound to the ACC carboxyltransferase domain has identified specific hydrogen-bonding interactions between the inhibitor carbonyl and active-site residues as critical for potency [1]. The ortho-methoxy group may either compete with or complement these interactions, depending on the binding pose.

Molecular conformation Intramolecular hydrogen bonding Drug design

Validated Research and Industrial Application Scenarios for 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-20-6)


ACC Inhibitor SAR Expansion: Ortho-Substituted Phenoxyacetyl Sub-Series Probe

Researchers conducting structure–activity relationship studies on acetyl-CoA carboxylase inhibitors can deploy CAS 877811-20-6 as the ortho-methoxy representative of the phenoxyacetyl-spirochromanone sub-series. The class-level ACC inhibitory potency established by Shinde et al. (low nanomolar IC₅₀ range for optimized spirochromanones) and the demonstrated in vivo pharmacodynamic effect (RQ reduction by compound 38j in C57BL/6J mice) provide a validated potency ceiling for this scaffold [1]. The ortho-methoxy group introduces a conformational constraint (intramolecular H-bonding with the acetyl carbonyl) not present in the para isomer CAS 887467-25-6, enabling systematic exploration of positional substitution effects on ACC1/ACC2 isoform selectivity [2].

Anticancer Lead Optimization: Cytotoxic Spirochromanone with Ortho-Methoxy Pharmacophoric Differentiation

The spiro[chroman-2,4'-piperidin]-4-one scaffold has demonstrated validated anticancer activity, with compound 16 (Abdelatef et al.) achieving IC₅₀ values as low as 0.31 μM against MCF-7 cells and inducing >3-fold early apoptosis [3]. CAS 877811-20-6, featuring a 2-methoxyphenoxyacetyl N-substituent, offers a structurally distinct entry point for medicinal chemistry teams seeking to map the contribution of ortho-alkoxyaryl substituents to cytotoxicity, apoptosis induction, and cell-cycle perturbation profiles. The 15- to 60-fold potency spread observed across N-acyl variants in the published series underscores the criticality of substituent selection [3].

Antibacterial Fatty Acid Synthesis Inhibitor Development for Agricultural Pathogens

Building on the 2023 validation of the spiro[chromanone-2,4'-piperidine]-4-one scaffold as a bacterial FAS II inhibitor (Liu et al.), CAS 877811-20-6 can serve as a structurally differentiated starting point for anti-phytopathogen lead discovery [4]. The most active compound B14 achieved EC₅₀ values of 0.78–3.48 μg/mL against Xoo, Xac, Psa, and Cmm, with mechanism-of-action studies confirming interference with ACC-dependent fatty acid synthesis and cell membrane integrity [4]. The 2-methoxyphenoxyacetyl group of CAS 877811-20-6 provides a distinct N-acyl chemotype relative to the isopropanolamine-substituted analogs in Liu et al., enabling investigation of whether the ortho-methoxyaryl motif enhances antibacterial potency or selectivity.

HDAC Inhibitor Scaffold Diversification with Conformationally Biased Spirochromane Probe

Spiro[chromane-2,4'-piperidine]hydroxamic acid derivatives have been established as potent histone deacetylase (HDAC) inhibitors with antiproliferative activity in tumor cell lines [5]. Although CAS 877811-20-6 contains a ketone at the 4-position rather than a hydroxamic acid zinc-binding group, the spirochromanone core can be chemically elaborated to introduce HDAC-pharmacophoric elements. The ortho-methoxy conformational bias of the 2-methoxyphenoxyacetyl side chain may influence the trajectory of appended zinc-binding groups, making this compound a valuable intermediate for HDAC inhibitor design campaigns that exploit conformational pre-organization to enhance isoform selectivity [5].

Quote Request

Request a Quote for 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.